molecular formula C14H11NO3S B11846767 1-(Benzenesulfonyl)-1H-indol-4-ol CAS No. 95969-13-4

1-(Benzenesulfonyl)-1H-indol-4-ol

Cat. No.: B11846767
CAS No.: 95969-13-4
M. Wt: 273.31 g/mol
InChI Key: DNLPSEIGBVKEAN-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-indol-4-ol is a compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the phenylsulfonyl group in this compound enhances its chemical reactivity and potential for various applications.

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-1H-indol-4-ol can be achieved through several synthetic routes. One common method involves the reaction of indole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(Phenylsulfonyl)-1H-indol-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfoxides or sulfides.

    Substitution: Electrophilic substitution reactions are common for indole derivatives. For example, halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Phenylsulfonyl)-1H-indol-4-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-(Phenylsulfonyl)-1H-indol-4-ol can be compared with other similar compounds, such as:

    1-(Phenylsulfonyl)indole: This compound lacks the hydroxyl group at the 4-position, which can affect its reactivity and biological activity.

    1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid: The presence of a carboxylic acid group at the 2-position introduces additional reactivity and potential for different applications.

The uniqueness of 1-(Phenylsulfonyl)-1H-indol-4-ol lies in its specific structure, which combines the indole core with a phenylsulfonyl group and a hydroxyl group at the 4-position. This combination of functional groups contributes to its distinct chemical and biological properties.

Properties

CAS No.

95969-13-4

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

1-(benzenesulfonyl)indol-4-ol

InChI

InChI=1S/C14H11NO3S/c16-14-8-4-7-13-12(14)9-10-15(13)19(17,18)11-5-2-1-3-6-11/h1-10,16H

InChI Key

DNLPSEIGBVKEAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3O

Origin of Product

United States

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